molecular formula C22H23NO3 B5522975 N-cyclohexyl-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide

N-cyclohexyl-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide

Cat. No.: B5522975
M. Wt: 349.4 g/mol
InChI Key: VILCSIGGGRAVCA-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide is a synthetic organic compound that features a furan ring substituted with a naphthalen-2-yloxy group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Naphthalen-2-yloxy Group: This step involves the reaction of the furan ring with a naphthalen-2-yloxy precursor, often through a nucleophilic substitution reaction.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-5-[(phenylmethoxy)methyl]furan-2-carboxamide: Similar structure with a phenylmethoxy group instead of a naphthalen-2-yloxy group.

    N-cyclohexyl-5-[(benzylmethoxy)methyl]furan-2-carboxamide: Similar structure with a benzylmethoxy group.

Uniqueness

N-cyclohexyl-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide is unique due to the presence of the naphthalen-2-yloxy group, which may impart specific properties such as enhanced stability or bioactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-cyclohexyl-5-(naphthalen-2-yloxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c24-22(23-18-8-2-1-3-9-18)21-13-12-20(26-21)15-25-19-11-10-16-6-4-5-7-17(16)14-19/h4-7,10-14,18H,1-3,8-9,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILCSIGGGRAVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(O2)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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